molecular formula C9H11ClO2S B1353076 (2,6-dimethylphenyl)methanesulfonyl Chloride CAS No. 540524-67-2

(2,6-dimethylphenyl)methanesulfonyl Chloride

Cat. No.: B1353076
CAS No.: 540524-67-2
M. Wt: 218.7 g/mol
InChI Key: SLVJLZHMCFBLKO-UHFFFAOYSA-N
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Description

(2,6-dimethylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₂S. It is a member of the sulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-dimethylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (2,6-dimethylphenyl)methanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

(2,6-dimethylphenyl)methanol+SOCl2(2,6-dimethylphenyl)methanesulfonyl chloride+HCl+SO2\text{(2,6-dimethylphenyl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 (2,6-dimethylphenyl)methanol+SOCl2​→(2,6-dimethylphenyl)methanesulfonyl chloride+HCl+SO2​

The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to (2,6-dimethylphenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    (2,6-dimethylphenyl)methanesulfonamide: Formed by reduction.

Scientific Research Applications

(2,6-dimethylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2,6-dimethylphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzene sulfonyl chloride: A sulfonyl chloride with an unsubstituted phenyl ring.

    Toluene sulfonyl chloride: A sulfonyl chloride with a methyl-substituted phenyl ring.

Uniqueness

(2,6-dimethylphenyl)methanesulfonyl chloride is unique due to the presence of two methyl groups at the 2 and 6 positions on the phenyl ring. This substitution pattern can influence the compound’s reactivity and steric properties, making it distinct from other sulfonyl chlorides. The specific substitution pattern can also affect the compound’s solubility, boiling point, and other physical properties, which can be advantageous in certain applications.

Properties

IUPAC Name

(2,6-dimethylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJLZHMCFBLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459086
Record name (2,6-dimethylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540524-67-2
Record name (2,6-dimethylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (3.0 L), (2,6-dimethyl-phenyl)-methanesulfonic acid (300 g, containing 12% water by KF analysis, or 266 g corrected for water content), and N,N-dimethylformamide (15 g) were combined in a 5 L multi-necked flask equipped with overhead stirring. The reaction mixture was cooled to −20° C. and oxalyl chloride (655.5 g) was added slowly over 1 h. The reaction mixture was clarified by filtration and concentrated to a volume of 1 L. The filtrate was transferred to a flask equipped with overhead stirring and cooled to −40° C. Water (900 mL) was added over 30 minutes, maintaining an internal temperature of <−10° C. The product was collected by filtration, washed with water and heptane, and dried to give (2,6-dimethyl-phenyl)-methanesulfonic chloride (277 g, 96%). 1H NMR (300 MHz, CDCl3): δ 7.25-7.04 (m, 3H, ArH), 5.17 (s, CH2), and 2.50 (s, 6H, CH3).
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
655.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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